Tezosentan-d4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

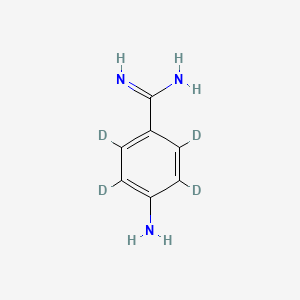

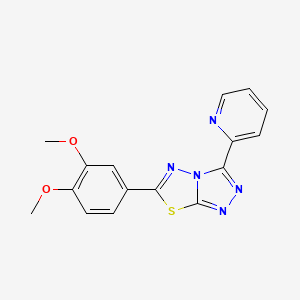

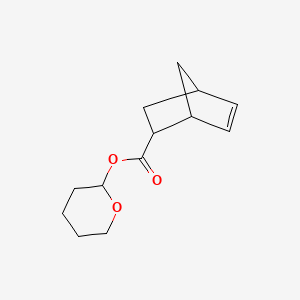

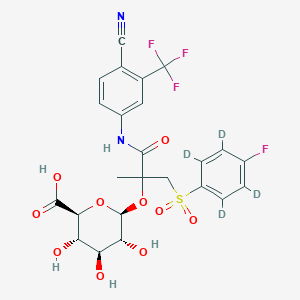

Tezosentan-d4, also known as this compound, is a useful research compound. Its molecular formula is C₂₇H₂₃D₄N₉O₆S and its molecular weight is 609.65. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Krebstherapie

Tezosentan-d4: hat sich im Bereich der Onkologie als vielversprechend erwiesen, da es in der Lage ist, Endothelin-(ET)-Rezeptoren zu hemmen, die in vielen Arten von Krebszellen überexprimiert werden {svg_1}. Die Affinität des Medikaments zu sowohl ET_A- als auch ET_B-Rezeptoren ermöglicht es, die Wirkungen von Endothelin-1 (ET1) zu blockieren, einem Vasokonstriktor, der zur Proliferation, zum Überleben, zur Neovaskularisierung, zur Immunantwort und zur Medikamentenresistenz in Krebszellen beiträgt {svg_2}. Dies macht this compound zu einem potenziellen Kandidaten für die Wiederverwendung als Antikrebsmittel.

Pulmonale arterielle Hypertonie

Ursprünglich zur Behandlung der pulmonalen arteriellen Hypertonie entwickelt, wirkt this compound als Vasodilatator. Indem es ET-Rezeptoren angreift, trägt es dazu bei, Blutgefäße zu erweitern, die Durchblutung zu verbessern und die Belastung des Herzens zu reduzieren {svg_3}. Seine Wirksamkeit in diesem Bereich könnte zu verbesserten Behandlungsprotokollen für Patienten führen, die an dieser Erkrankung leiden.

Herz-Kreislauf-Forschung

In der Herz-Kreislauf-Forschung sind die vasodilatatorischen Eigenschaften von this compound von großem Interesse. Seine Auswirkungen auf die Erweiterung von Blutgefäßen können entscheidend sein, um verschiedene Herz-Kreislauf-Erkrankungen zu verstehen und zu behandeln, insbesondere solche, die mit Bluthochdruck und endothelialer Dysfunktion einhergehen {svg_4}.

Drug Repurposing

Das Konzept des Drug Repurposing gewinnt an Bedeutung, und this compound steht aufgrund seines vielseitigen pharmakologischen Profils im Vordergrund. Sein Potenzial, die Wirksamkeitsprofile von First-Line-Medikamenten zu verbessern und Resistenzprobleme bei antineoplastischen Medikamenten zu lösen, ist ein wichtiger Forschungsbereich {svg_5}.

Organtransplantation

This compound wurde hinsichtlich seiner Auswirkungen auf die Verbesserung der Spenderlungenfunktion in ex vivo Lungenperfusion (EVLP)-Einstellungen untersucht {svg_6}. Es kann den Spenderpool optimieren, indem es die pulmonalen hämodynamischen Profile verbessert und gleichzeitig negative Auswirkungen auf andere Organe minimiert.

Wirkmechanismus

Target of Action

Tezosentan-d4 primarily targets the endothelin (ET) receptors, which are overexpressed in many types of cells . It has affinity for both ET A and ET B receptors . These receptors are involved in promoting cellular processes such as proliferation, survival, neovascularization, immune cell response, and drug resistance .

Mode of Action

This compound acts by inhibiting the ET receptors . Endothelin-1 (ET1) is a substance produced by the body that causes blood vessels to narrow . By blocking the effects of ET1, this compound can help to dilate blood vessels, improve the blood flow, and reduce the workload on the heart .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the ET receptors. By targeting these receptors, this compound influences cellular processes such as proliferation, survival, neovascularization, immune cell response, and drug resistance .

Pharmacokinetics

This compound follows a two-compartmental pharmacokinetics with a pronounced first disposition phase (half-life 6 min) and a terminal elimination half-life of approximately 3 h . The plasma clearance of this compound is about 10.2 l/h . There is a strong correlation between the plasma clearance of indocyanine green (ICG) and that of this compound .

Result of Action

This compound has been found to have anticancer properties due to its ability to target the ET receptors . It can help to dilate blood vessels, improve the blood flow, and reduce the workload on the heart .

Zukünftige Richtungen

While tezosentan did not result in a significant improvement in the primary clinical endpoint in the RITZ-4 trial, it did not demonstrate pro-ischemic effects in this population . Symptomatic hypotension may have resulted in an increased number of adverse events in the treatment group . Further studies with lower tezosentan doses are warranted .

Biochemische Analyse

Biochemical Properties

Tezosentan-d4 plays a significant role in biochemical reactions by inhibiting endothelin receptors, specifically endothelin receptor A and endothelin receptor B. These receptors are involved in vasoconstriction and cell proliferation. By blocking these receptors, this compound helps in vasodilation and reduces vascular resistance. The compound interacts with endothelin-1, a potent vasoconstrictor, and prevents it from binding to its receptors, thereby mitigating its effects .

Cellular Effects

This compound has been found to influence various cellular processes. It affects cell signaling pathways by inhibiting the endothelin receptors, which are involved in promoting cellular proliferation, survival, and neovascularization. This inhibition can lead to reduced cell proliferation and increased apoptosis in certain cell types. Additionally, this compound has been shown to impact gene expression related to cell survival and inflammation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to endothelin receptor A and endothelin receptor B, preventing endothelin-1 from exerting its effects. This binding leads to vasodilation and reduced vascular resistance. This compound also influences enzyme activity by inhibiting protein kinase C-α, which is involved in various cellular processes, including cell proliferation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits a rapid initial distribution phase followed by a slower elimination phase. This biphasic pattern is likely due to its distribution from tissues. Over time, this compound has been shown to maintain its stability and continue exerting its effects on cellular function, including reducing vascular resistance and improving tissue oxygenation .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively reduces pulmonary artery pressure and improves survival rates in models of acute pulmonary arterial hypertension. At higher doses, this compound can induce adverse effects on other organs, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is primarily metabolized by the liver via the cytochrome P450 3A4 enzyme system. The predominant elimination mechanism is biliary excretion of the unchanged compound. The metabolic pathways involve interactions with various enzymes and cofactors, which facilitate its breakdown and clearance from the body .

Transport and Distribution

This compound is rapidly distributed after intravenous administration, with a volume of distribution of approximately 3 L/kg. The compound follows a two-compartment pharmacokinetic model, with a pronounced initial distribution phase and a slower elimination phase. This distribution pattern is influenced by its binding to endothelin receptors and subsequent transport within cells and tissues .

Subcellular Localization

The subcellular localization of this compound involves its targeting to specific cellular compartments where endothelin receptors are expressed. The compound’s activity is influenced by its localization, as it needs to be in proximity to endothelin receptors to exert its effects. Post-translational modifications and targeting signals may direct this compound to specific organelles, enhancing its efficacy in inhibiting endothelin receptor-mediated processes.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of Tezosentan-d4 involves the modification of the parent compound Tezosentan with deuterium atoms. This can be achieved through the use of deuterated reagents and solvents in the synthesis reaction.", "Starting Materials": [ "Tezosentan", "Deuterated reagents and solvents" ], "Reaction": [ "Tezosentan is dissolved in a deuterated solvent such as deuterated dimethyl sulfoxide (DMSO-d6).", "A deuterated reagent such as deuterated lithium aluminum hydride (LiAlD4) is added to the solution to reduce the carboxylic acid group to an alcohol.", "The resulting alcohol is then reacted with a deuterated acid chloride, such as deuterated 4-methylbenzoyl chloride-d4, to form the Tezosentan-d4 molecule.", "The Tezosentan-d4 molecule can be purified through various chromatography techniques such as HPLC or flash chromatography." ] } | |

CAS-Nummer |

1794707-10-0 |

Molekularformel |

C₂₇H₂₃D₄N₉O₆S |

Molekulargewicht |

609.65 |

Synonyme |

N-[6-(2-Hydroxyethoxy-d4)-5-(2-methoxyphenoxy)-2-[2-(2H-tetrazol-5-yl)-4-pyridinyl]-4-pyrimidinyl]-5-(1-methylethyl)-2-pyridinesulfonamide; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![sodium (S)-6-(difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide](/img/structure/B1146597.png)

![N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6](/img/structure/B1146599.png)